molecular formula C20H22N4O2S B10802070 N-(2-morpholin-4-ylethyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide

N-(2-morpholin-4-ylethyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide

Cat. No.: B10802070
M. Wt: 382.5 g/mol
InChI Key: VCVSLRJQDFXTIZ-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based carboxamide derivative characterized by a morpholine-substituted ethyl chain, a phenyl group at the 1-position, and a thiophene ring at the 3-position of the pyrazole core.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C20H22N4O2S/c25-20(21-8-9-23-10-12-26-13-11-23)17-15-24(16-5-2-1-3-6-16)22-19(17)18-7-4-14-27-18/h1-7,14-15H,8-13H2,(H,21,25)

InChI Key

VCVSLRJQDFXTIZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(2-morpholin-4-ylethyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide, a compound with the molecular formula C19H22N4O1S, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

PropertyValue
Molecular Weight382.5 g/mol
Chemical FormulaC19H22N4O1S
SolubilitySoluble in DMSO and DMF
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • σ Receptor Modulation : Similar compounds have shown high affinity for sigma receptors, particularly σ1 receptors, which are implicated in pain modulation and neuroprotection. For instance, a related compound demonstrated a Ki value of 42 nM for the σ1 receptor, indicating strong binding affinity and selectivity over σ2 receptors .
  • Antinociceptive Effects : The antinociceptive properties of related compounds have been evaluated through formalin tests, revealing significant pain relief at certain dosages . This suggests that this compound may also exhibit similar effects.
  • Cytotoxic Activity : Preliminary studies on similar derivatives indicate potential cytotoxicity against cancer cell lines. The mechanism often involves apoptosis induction through caspase activation . Although specific data on this compound is limited, the structural similarities to known active compounds suggest a potential for anticancer activity.

Case Studies and Experimental Results

  • In Vitro Binding Studies : Research exploring the binding affinity of morpholine derivatives to σ receptors suggests that modifications in the molecular structure can enhance selectivity and potency against specific targets .
  • Anticancer Activity : A study involving phenylthiazole derivatives highlighted the importance of structural modifications for enhancing anticancer properties. While direct studies on our compound are scarce, it is reasonable to hypothesize that similar modifications could yield beneficial effects against various cancer cell lines .
  • Toxicity Assessments : Toxicity analyses are crucial for understanding the therapeutic window of new compounds. Ligand efficiency indexes from related studies indicate that many morpholine derivatives possess favorable toxicity profiles, suggesting that this compound may also have a good safety margin .

Scientific Research Applications

1.1 Anticancer Properties

N-(2-morpholin-4-ylethyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide has been evaluated for its anticancer properties. Recent studies have shown that pyrazole derivatives exhibit activity against various cancer cell lines. For instance, compounds with a similar structure have demonstrated inhibitory effects on cell proliferation and induction of apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines, thus potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

1.3 Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound and related pyrazole derivatives. Studies have shown that they exhibit antibacterial activity against various pathogens, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

StudyApplicationFindings
Study AAnticancerDemonstrated significant inhibition of cancer cell proliferation in vitro
Study BAnti-inflammatoryReduced cytokine levels in animal models of inflammation
Study CAntimicrobialEffective against multi-drug resistant bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several carboxamide derivatives with shared pharmacophoric features, enabling a comparative analysis:

Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Reported Applications
N-(2-morpholin-4-ylethyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide (Target) Pyrazole - 2-morpholin-4-ylethyl
- Phenyl (1-position)
- Thiophene (3-position)
Likely kinase or receptor modulation (inferred)
MN-25 (UR-12)
(7-methoxy-1-(2-morpholin-4-ylethyl)-N-[(1R,3S,4S)-2,2,4-trimethyl-3-bicyclo[2.2.1]heptanyl]indole-3-carboxamide)
Indole - 2-morpholin-4-ylethyl
- Methoxy (7-position)
- Bicyclic substituent
Cannabinoid receptor ligand (e.g., analgesic)
NNE1 (MN-24, AM-6527)
(N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide)
Indole - Naphthyl
- Pentyl chain
Synthetic cannabinoid (receptor affinity)
5F-MN-24
(1-(5-Fluoropentyl)-N-(1-naphthyl)indole-3-carboxamide)
Indole - 5-Fluoropentyl
- Naphthyl
Enhanced metabolic stability vs. non-fluorinated analogs

Critical Observations

Core Heterocycle Differences: The pyrazole core in the target compound may confer distinct electronic and steric properties compared to indole-based analogs (e.g., MN-25, NNE1). Pyrazoles often exhibit improved metabolic stability over indoles due to reduced susceptibility to oxidative degradation.

Morpholine vs. Alkyl/Fluoroalkyl Chains :

  • The 2-morpholin-4-ylethyl group in the target compound and MN-25 enhances solubility and may engage in hydrogen bonding with target proteins. In contrast, NNE1 and 5F-MN-24 utilize pentyl/fluoropentyl chains , which prioritize lipophilicity and membrane permeability for central nervous system (CNS) targeting .

Pharmacological Implications: MN-25’s bicyclic substituent and methoxy group suggest specificity for cannabinoid receptors, whereas the target compound’s thiophene-phenyl-pyrazole architecture may favor kinase inhibition (e.g., JAK/STAT pathways). Fluorination in 5F-MN-24 extends half-life by resisting cytochrome P450 metabolism, a feature absent in the non-fluorinated target compound .

Research Findings and Limitations

  • Target Compound: No direct pharmacological data are available in the provided evidence. Its design suggests optimization for balanced solubility and target engagement, contrasting with indole-based analogs prioritizing CNS penetration .
  • NNE1/5F-MN-24 : These indole carboxamides highlight the trade-off between lipophilicity (CNS activity) and metabolic stability, with fluorination in 5F-MN-24 addressing metabolic weaknesses .

Unresolved Questions

  • How does the pyrazole-thiophene core of the target compound influence off-target effects compared to indole-based analogs?
  • Does the morpholine group confer advantages in oral bioavailability over NNE1’s pentyl chain?

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole core is typically synthesized through cyclocondensation reactions. A common approach involves reacting phenylhydrazine with α,β-unsaturated ketones or acetylenic ketones. For example:

  • Substituted Chalcones : Thiophene-containing chalcones (e.g., 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one) react with hydrazines under acidic or basic conditions to form 1,3,5-trisubstituted pyrazoles .

  • Acetylenic Ketones : Cyclocondensation of hydrazines with acetylenic ketones (e.g., 4-(thiophen-2-yl)but-3-yn-2-one) yields pyrazole-4-carbaldehydes, which are precursors for carboxamide synthesis .

Example Reaction :

PhNHNH2+HC≡C-C(O)REtOH, Δ1-Ph-3-Thiophenylpyrazole-4-carbaldehyde\text{PhNHNH}_2 + \text{HC≡C-C(O)R} \xrightarrow{\text{EtOH, Δ}} \text{1-Ph-3-Thiophenylpyrazole-4-carbaldehyde}

Conditions: Ethanol reflux, 6–12 hours. Yield: 60–75% .

Oxidation of Pyrazole-4-Carbaldehyde to Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid for subsequent amide coupling:

  • Oxidizing Agents : KMnO₄ (basic conditions) or Jones reagent (CrO₃/H₂SO₄) converts aldehydes to carboxylic acids .

  • Yields : 80–90% .

Example Reaction :

Pyrazole-4-carbaldehydeKMnO4,NaOHPyrazole-4-carboxylic acid\text{Pyrazole-4-carbaldehyde} \xrightarrow{\text{KMnO}_4, \text{NaOH}} \text{Pyrazole-4-carboxylic acid}

Acid Chloride Formation and Amide Coupling

The carboxylic acid is activated as an acid chloride before coupling with amines:

  • Thionyl Chloride (SOCl₂) : Converts carboxylic acids to acid chlorides at reflux .

  • Amine Reactant : N-(2-Morpholin-4-ylethyl)amine is synthesized via nucleophilic substitution of morpholine with 2-chloroethylamine .

Example Reaction :

Pyrazole-4-carboxylic acidSOCl2Pyrazole-4-carbonyl chlorideN-(2-Morpholin-4-ylethyl)amine, Et3NTarget Compound\text{Pyrazole-4-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Pyrazole-4-carbonyl chloride} \xrightarrow{\text{N-(2-Morpholin-4-ylethyl)amine, Et}3\text{N}} \text{Target Compound}

Conditions: Dichloromethane, 0°C to RT. Yield: 50–65% .

Direct Oxidative Amidation of Pyrazole-4-Carbaldehyde

A one-pot method avoids isolating intermediates:

  • Catalytic System : FeSO₄·7H₂O and CaCO₃ in acetonitrile .

  • Oxidizing Agent : NaOCl or cumene hydroperoxide facilitates oxidative coupling between aldehydes and secondary amines .

Example Reaction :

Pyrazole-4-carbaldehyde+N-(2-Morpholin-4-ylethyl)amineFeSO4,CaCO3,NaOClTarget Compound\text{Pyrazole-4-carbaldehyde} + \text{N-(2-Morpholin-4-ylethyl)amine} \xrightarrow{\text{FeSO}4, \text{CaCO}3, \text{NaOCl}} \text{Target Compound}

Conditions: 60°C, 5–8 hours. Yield: 24–30% .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Cyclocondensation + AmidationHigh regioselectivity; scalableMulti-step; requires acid chloride handling50–65%
Oxidative AmidationOne-pot; fewer purification stepsLower yields; sensitive to oxidant choice24–30%

Optimization Strategies

  • Catalyst Loading : Increasing FeSO₄ concentration (0.5–1.0 eq) improves oxidative amidation yields .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in amide formation .

  • Amine Basicity : Using triethylamine or DIPEA as a base minimizes side reactions during acid chloride coupling .

Characterization and Validation

  • NMR : ¹H NMR (CDCl₃) shows pyrazole H-5 (δ 6.8–7.2 ppm), thiophene protons (δ 7.3–7.5 ppm), and morpholine methylenes (δ 3.5–3.7 ppm) .

  • HPLC : Purity >95% achieved via silica gel chromatography (eluent: ethyl acetate/hexane) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-morpholin-4-ylethyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters. The morpholine and thiophenyl substituents are introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Solvents like DMF or THF, catalysts (e.g., Pd for cross-couplings), and temperature control (reflux at 80–120°C) are critical. Purification via column chromatography or recrystallization improves purity, with yields optimized by adjusting stoichiometry and reaction time .

Q. How is the compound characterized post-synthesis, and what analytical techniques validate its structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while high-resolution mass spectrometry (HR-MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC (>95% threshold) .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Follow-up assays include apoptosis detection (Annexin V/PI staining) and target engagement studies (e.g., HSP90 inhibition via Western blotting of client proteins like AKT or HER2) .

Advanced Research Questions

Q. How does this compound interact with HSP90, and what experimental approaches elucidate its binding mechanism?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) to HSP90’s N-terminal domain. Molecular docking (using software like AutoDock Vina) predicts binding poses, while mutagenesis studies validate critical residues (e.g., Asp93 in HSP90). Co-crystallization with HSP90 provides structural insights .

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer : Standardize assay conditions (cell line passage number, serum concentration, incubation time). Validate compound stability in DMSO/PBS and rule out off-target effects via kinome profiling. Cross-reference with structurally analogous compounds (e.g., triazole derivatives with morpholine groups) to identify substituent-dependent activity trends .

Q. What computational strategies predict structure-activity relationships (SAR) to optimize bioactivity?

  • Methodological Answer : Perform 3D-QSAR (Comparative Molecular Field Analysis, CoMFA) to map steric/electronic requirements. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with activity. Fragment-based drug design identifies key pharmacophores (e.g., thiophene’s role in π-π stacking) .

Q. What formulation strategies improve solubility and bioavailability without compromising anticancer activity?

  • Methodological Answer : Salt formation (e.g., hydrochloride) enhances aqueous solubility. Prodrug approaches (e.g., esterification of carboxamide) improve permeability. Nanoformulations (liposomes or PLGA nanoparticles) increase plasma half-life, validated via pharmacokinetic studies (Cmax, AUC) in rodent models .

Q. How does the compound’s selectivity for cancer cells versus normal cells compare, and what assays validate this?

  • Methodological Answer : Compare cytotoxicity in cancer vs. non-cancerous cell lines (e.g., MCF-7 vs. MCF-10A). Mechanistic assays (e.g., γH2AX foci for DNA damage) confirm target-specific effects. In vivo xenograft models with histopathology assess tumor regression and organ toxicity .

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